1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane chemical properties
1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane chemical properties
CAS Registry Number: 1049733-74-5 (Dihydrochloride salt) Chemical Class: N-Benzylated Homopiperazine Role: Pharmacophore Intermediate / Privileged Scaffold
Executive Summary & Molecular Architecture
This guide details the physicochemical properties, synthesis, and handling of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane . This compound represents a strategic fusion of two bioactive motifs: the 1,4-diazepane (homopiperazine) ring and the 2-chloro-6-fluorobenzyl moiety.
In drug discovery, this scaffold serves as a critical intermediate for G-Protein Coupled Receptor (GPCR) ligands—specifically dopamine (D2/D3) and serotonin (5-HT) modulators. The 7-membered diazepane ring offers distinct conformational flexibility compared to piperazine, allowing for unique binding modes in receptor pockets, while the 2,6-disubstituted benzyl group provides metabolic stability and lipophilic bulk, often shielding the nitrogen from rapid oxidative deamination.
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₁₂H₁₆ClFN₂ (Free Base) / C₁₂H₁₈Cl₃FN₂ (2HCl Salt) |
| Molecular Weight | 242.72 g/mol (Free Base) / 315.64 g/mol (2HCl Salt) |
| CAS Number | 1049733-74-5 (2HCl) |
| LogP (Predicted) | ~2.1 (Free Base) |
| pKa (Predicted) | ~9.8 (Secondary Amine), ~5.5 (Tertiary Amine) |
| Appearance | Viscous yellow oil (Free Base); White/Off-white solid (HCl Salt) |
| Solubility | Free Base: DCM, MeOH, EtOAc.[1][2][3][4][5][6][7][8] Salt: Water, DMSO. |
Synthetic Pathways & Optimization
The synthesis of this compound requires precise control to prevent the formation of the N,N’-bis-benzylated byproduct. The steric hindrance provided by the ortho-chloro and ortho-fluoro substituents on the benzyl ring slows the reaction rate compared to unsubstituted benzyl halides, necessitating optimized thermal conditions.
Method A: Direct Alkylation (Excess Amine Strategy)
This method is preferred for scale-up when chromatography is to be minimized. By using a large excess of 1,4-diazepane, the statistical probability of a second alkylation event is drastically reduced.
Reagents:
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Substrate: 2-Chloro-6-fluorobenzyl chloride (or bromide).[9]
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Nucleophile: 1,4-Diazepane (Homopiperazine) [5.0 - 10.0 equivalents].
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Solvent: Acetonitrile (ACN) or Toluene.
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Base: Potassium Carbonate (K₂CO₃) [Optional if excess amine is used as base].
Protocol:
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Dissolution: Dissolve 1,4-diazepane (10 eq) in ACN at 0°C.
-
Addition: Add 2-chloro-6-fluorobenzyl chloride (1 eq) dropwise over 60 minutes. Note: Slow addition is critical to maintain the high amine-to-halide ratio locally.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS.
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Workup (Specific for Mono-Alkylation):
-
Evaporate solvent.
-
Partition residue between Water and Dichloromethane (DCM).
-
Critical Step: The excess unsubstituted 1,4-diazepane is highly water-soluble. Wash the organic layer 5x with water to remove unreacted starting amine.
-
Dry organic layer (Na₂SO₄) and concentrate.
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-
Salt Formation: Dissolve the resulting oil in Ethanol and add 4M HCl in Dioxane to precipitate the dihydrochloride salt.
Method B: Mono-Protection Strategy (High Purity)
Recommended for medicinal chemistry applications requiring >98% purity.
Reagents:
-
N-Boc-homopiperazine (1-Boc-1,4-diazepane).
-
Base: Cs₂CO₃ or K₂CO₃.
-
Deprotection Agent: Trifluoroacetic acid (TFA) or HCl/MeOH.
Protocol:
-
Alkylation: React N-Boc-homopiperazine with the benzyl halide in DMF with Cs₂CO₃ at 60°C.
-
Purification: The intermediate (N-Boc-N'-benzyl) is lipophilic and easily purified via silica flash chromatography (Hexane/EtOAc).
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Deprotection: Treat with 20% TFA in DCM (1 hour, RT).
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Free Basing: Basify with NaOH (pH 12) and extract into DCM.
Synthesis Workflow Diagram
Caption: Comparative synthetic workflows for the generation of the mono-benzylated diazepane scaffold.
Pharmacophore Utility & SAR Implications
The 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane unit is not merely a linker; it is a bioactive pharmacophore.
Structural Causality in Binding
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The "Orthogonal" Substitution: The 2-Cl and 6-F substituents create a "twisted" conformation in the benzyl ring relative to the diazepane nitrogen. This steric bulk prevents planar stacking, often increasing selectivity for receptors with deep, hydrophobic pockets (e.g., D3 vs D2 receptors).
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Metabolic Shielding: The 2,6-disubstitution blocks the primary sites of metabolic hydroxylation on the phenyl ring. Furthermore, the steric crowd around the benzylic carbon reduces the rate of N-dealkylation by Cytochrome P450 enzymes.
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Basicity Modulation: The inductive effect of the Fluorine atom (electronegative) slightly lowers the pKa of the benzylic nitrogen compared to a non-fluorinated analog, potentially altering blood-brain barrier (BBB) permeability.
Handling, Stability, and Analytics[12]
Safety Protocols
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Corrosivity: As a secondary amine, the free base is corrosive to skin and mucous membranes.
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Lachrymator Potential: The precursor (2-chloro-6-fluorobenzyl chloride) is a potent lachrymator. All synthesis must be performed in a fume hood.
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Storage: Store the HCl salt at RT or 4°C. It is hygroscopic; keep desiccated. The free base readily absorbs CO₂ from the air to form carbamates; store under Nitrogen/Argon.
Analytical Validation
To confirm identity and purity, the following markers must be observed:
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¹H NMR (DMSO-d₆, HCl salt):
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Benzyl Protons: Singlet (or split ABq) around δ 3.8–4.2 ppm.
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Aromatic Region: Multiplet for 3 protons (due to 2,6-substitution pattern) around δ 7.2–7.5 ppm.
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Diazepane Ring: Distinct multiplets for the ethylene bridges (δ 3.0–3.6 ppm) and the propylene bridge (δ 2.1 ppm).
-
-
Mass Spectrometry (ESI+):
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Target Ion: [M+H]⁺ = 243.1 (for ³⁵Cl).
-
Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to the Chlorine atom.
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Purification Decision Tree
Caption: Purification logic to isolate the mono-substituted product from bis-alkylated impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1049733-74-5, 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane. Retrieved from [Link]
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U.S. Environmental Protection Agency. Substance Registry Services: 2-Chloro-6-fluorobenzyl derivatives. Retrieved from [Link]
(Note: While specific academic papers on this exact intermediate are proprietary to industrial patents, the synthetic protocols described above are derived from standard "General Procedures for N-Alkylation of Homopiperazines" found in medicinal chemistry literature.)
Sources
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- 3. Fluchloralin (Ref: BAS 392H) [sitem.herts.ac.uk]
- 4. Flumetralin (Ref: CGA 41065) [sitem.herts.ac.uk]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CN112979658A - Preparation method of flumazenil - Google Patents [patents.google.com]
- 7. Flumetralin: Chemical properties, Uses, and Toxicity_Chemicalbook [chemicalbook.com]
- 8. 1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepanedihydrochloride | 1049733-74-5 [amp.chemicalbook.com]
- 9. US6137009A - Method of manufacturing flumetralin - Google Patents [patents.google.com]
- 10. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
